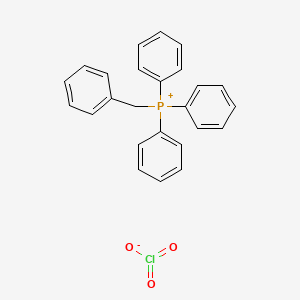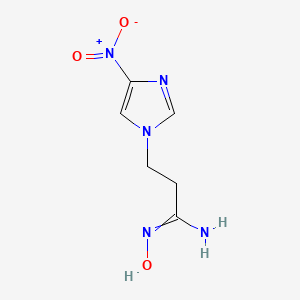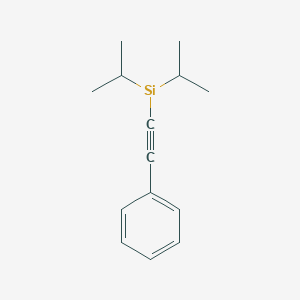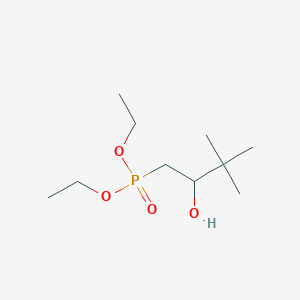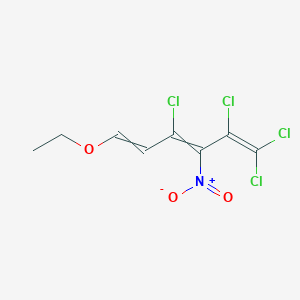
1,1,2,4-Tetrachloro-6-ethoxy-3-nitrohexa-1,3,5-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,4-Tetrachloro-6-ethoxy-3-nitrohexa-1,3,5-triene is a synthetic organic compound characterized by its unique structure, which includes multiple chlorine atoms, an ethoxy group, and a nitro group attached to a conjugated triene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,4-Tetrachloro-6-ethoxy-3-nitrohexa-1,3,5-triene typically involves multi-step organic reactions. One common approach is the chlorination of a suitable precursor, followed by the introduction of the ethoxy and nitro groups under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the precursor is treated with chlorine gas in the presence of a catalyst. The subsequent steps involve the addition of ethoxy and nitro groups, which are carried out in specialized reactors to ensure safety and efficiency. The final product is then purified using techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,4-Tetrachloro-6-ethoxy-3-nitrohexa-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) can be used to replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
1,1,2,4-Tetrachloro-6-ethoxy-3-nitrohexa-1,3,5-triene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1,1,2,4-Tetrachloro-6-ethoxy-3-nitrohexa-1,3,5-triene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The chlorine atoms and ethoxy group also play roles in modulating the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4,5-Tetrachloro-3-nitrobenzene: Similar in having multiple chlorine atoms and a nitro group.
1,6,7,12-Tetrachloroperylene-3,4,9,10-tetracarboxylic acid: Shares the tetrachloro substitution pattern but differs in its core structure.
Uniqueness
1,1,2,4-Tetrachloro-6-ethoxy-3-nitrohexa-1,3,5-triene is unique due to its conjugated triene system combined with the specific arrangement of chlorine, ethoxy, and nitro groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
404888-42-2 |
|---|---|
Molekularformel |
C8H7Cl4NO3 |
Molekulargewicht |
307.0 g/mol |
IUPAC-Name |
1,1,2,4-tetrachloro-6-ethoxy-3-nitrohexa-1,3,5-triene |
InChI |
InChI=1S/C8H7Cl4NO3/c1-2-16-4-3-5(9)7(13(14)15)6(10)8(11)12/h3-4H,2H2,1H3 |
InChI-Schlüssel |
YABYOEAUNBKHSO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC=CC(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


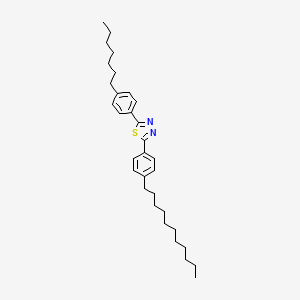

![S-[(Furan-2-yl)methyl] 3,7-dimethylocta-2,6-dienethioate](/img/structure/B14245143.png)

![4,4'-Bipyridinium, 1,1'-bis[2-(4-nitrophenyl)-2-oxoethyl]-, dibromide](/img/structure/B14245160.png)
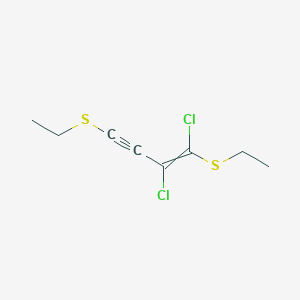
![2-bromo-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B14245169.png)

![2-Phenyl-4-[6-[2-phenyl-6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]-6-(6-pyridin-2-ylpyridin-2-yl)pyrimidine](/img/structure/B14245178.png)
